2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)acetamide
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Description
2-(4-chlorophenoxy)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H20ClNO5S and its molecular weight is 421.89. The purity is usually 95%.
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Scientific Research Applications
Potential Pesticides
Derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction, indicating their potential as pesticides. These compounds have been analyzed for their diffraction data, including experimental and calculated peaks, relative peak intensities, and unit-cell parameters, suggesting their application in the development of new pesticide formulas (Olszewska, Tarasiuk, & Pikus, 2009).
Radiosynthesis for Metabolism Studies
The chloroacetanilide herbicide acetochlor, structurally related to the compound , has been radiolabeled for studies on its metabolism and mode of action. This research illustrates the use of similar compounds in understanding the biochemical pathways and environmental fate of herbicides, contributing to safer and more effective agrochemicals (Latli & Casida, 1995).
Herbicide Metabolism and Toxicity
Research on the metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insights into their biotransformation and potential toxicological effects. This work contributes to understanding the safety and environmental impact of such chemicals, guiding regulatory practices and the development of less hazardous substances (Coleman, Linderman, Hodgson, & Rose, 2000).
Structural Analysis for Anticancer Drug Development
The synthesis, structure, and molecular docking analysis of derivatives, including N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, have been studied for their anticancer activity. This research demonstrates the application of similar compounds in designing and evaluating new anticancer drugs, highlighting the importance of structural analysis in drug discovery (Sharma et al., 2018).
Inhibition of Fatty Acid Synthesis in Algae
Chloroacetamide compounds, including alachlor and metazachlor, have been studied for their selective herbicidal activity, which includes the inhibition of fatty acid synthesis in algae. This research provides valuable information for the development of targeted herbicides with minimal off-target effects, contributing to sustainable agricultural practices (Weisshaar & Böger, 1989).
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO5S/c1-2-26-18-9-5-16(6-10-18)22(17-11-12-28(24,25)14-17)20(23)13-27-19-7-3-15(21)4-8-19/h3-12,17H,2,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWNFEOZNKXVGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.